Mannitol myleran

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a combination of mannitol, a sugar alcohol, and busulfan, an alkylating agent used in chemotherapy . Mannitol myleran is known for its role in cancer treatment, particularly in targeting and treating tumors.

准备方法

Synthetic Routes and Reaction Conditions

Mannitol myleran is synthesized by combining mannitol and busulfan. The synthesis involves the reaction of mannitol with busulfan under controlled conditions to form the final compound. The reaction typically requires specific temperature and pH conditions to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for pharmaceutical use .

化学反应分析

Hydrolysis and Nucleophilic Substitution

In aqueous media, Mannitol myleran undergoes hydrolysis and nucleophilic substitution reactions. Key findings include:

-

Mechanism : The methanesulfonate groups react with nucleophiles (e.g., water, thiols). In biological systems, cysteine residues attack the sulfonate groups, forming a cyclic sulfonium ion. This intermediate undergoes further oxidation and hydroxylation to yield 3-hydroxytetrahydrothiophene-1,1-dioxide , a major urinary metabolite .

-

Kinetics : In rats, 50–60% of a radiolabeled dose is excreted as methanesulfonic acid within 24–48 hours .

DNA Alkylation

This compound’s busulfan moiety acts as a bifunctional alkylating agent , targeting DNA via:

-

Guanine N-7 Alkylation :

-

Metabolic Activation :

Oxidation and Reduction Pathways

The mannitol backbone can undergo redox reactions under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | Strong oxidizers (e.g., HNO₃) | Ketones or carboxylic acids | |

| Reduction | Catalytic hydrogenation | D-mannitol derivatives |

-

Oxidation : The hydroxyl groups of mannitol are oxidized to carbonyl or carboxyl groups, depending on reaction severity.

-

Reduction : Limited utility due to mannitol’s already reduced state, but may yield polyols under harsh conditions.

Metabolic Fate and Excretion

-

Primary Pathway : this compound is metabolized to methanesulfonic acid (90–95% of metabolites) and excreted renally .

-

Minor Pathways :

| Parameter | Value | Source |

|---|---|---|

| Elimination Half-life | 4.7 hours (oral route) | |

| Urinary Excretion | 55–87% unchanged |

Stability and Degradation

科学研究应用

Chemical Composition

- Chemical Formula : The exact chemical formula for mannitol myleran is not specified in the sources, but it is classified as an organosulfonic acid ester.

- Mechanism of Action : this compound functions by inhibiting tumor growth through its cytotoxic effects while also exerting osmotic diuretic properties that can alleviate symptoms associated with fluid retention in patients with malignancies .

Treatment of Chronic Granulocytic Leukemia

This compound has shown significant efficacy in treating chronic granulocytic leukemia (CGL). A comparative study indicated that it has a similar effectiveness to busulfan but with a more predictable myelosuppressive action. In this study, both treatments resulted in comparable remission rates, but busulfan offered prolonged disease control in more patients than this compound .

Tumor Inhibition

Research has demonstrated that this compound possesses tumor-inhibiting properties. A study highlighted its ability to suppress experimental tumors while causing less severe bone marrow depression compared to other alkylating agents like chlorambucil. This distinction is crucial as it suggests that this compound could be used effectively with fewer side effects related to bone marrow suppression .

Osmotic Diuretic Properties

As an osmotic diuretic, this compound can reduce intracranial pressure and manage cerebral edema effectively. Its ability to elevate blood plasma osmolality facilitates the movement of water from tissues into interstitial fluid and plasma, which is beneficial in various clinical scenarios, including acute renal failure and certain neurological conditions .

Comparative Analysis with Other Compounds

The following table summarizes key comparisons between this compound and related compounds:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | C_6H_14O_6 | Osmotic diuretic | Naturally occurring sugar alcohol |

| Busulfan | C_6H_14N_2O_4S | Chemotherapy for leukemia | Alkylating agent causing DNA cross-linking |

| Dibromomannitol | C_6H_10Br_2O_6 | Chemotherapy for chronic granulocytic leukemia | Brominated derivative of mannitol |

| This compound | Not specified | Combination therapy for hematological disorders | Dual-action mechanism providing both osmotic diuresis and cytotoxic effects |

This table illustrates the unique position of this compound as a dual-action therapeutic agent that combines the benefits of its components while minimizing some adverse effects typically seen with chemotherapy.

Case Study 1: Efficacy in Chronic Granulocytic Leukemia

A randomized trial involving forty patients with Philadelphia chromosome-positive chronic granulocytic leukemia compared this compound to busulfan. The results showed 14 remissions in the mannitol group versus 15 in the busulfan group, indicating comparable efficacy but highlighting differences in side effect profiles .

Case Study 2: Tumor Suppression

In experimental models, this compound was evaluated for its tumor-inhibiting action against various malignancies. Results indicated significant tumor suppression with reduced incidences of bone marrow depression compared to traditional alkylating agents, suggesting a potential role for this compound in combination therapies aimed at minimizing toxicity while maximizing efficacy .

作用机制

Mannitol myleran exerts its effects through the combined actions of mannitol and busulfan. Mannitol acts as an osmotic diuretic, drawing water into the extracellular space and altering the properties of the airway surface mucus layer . Busulfan, on the other hand, is an alkylating agent that interferes with DNA replication and transcription by reacting with the N-7 position of guanosine . This dual action makes this compound effective in targeting and treating tumors.

相似化合物的比较

Mannitol myleran is unique due to its combination of mannitol and busulfan, which provides both osmotic and alkylating properties. Similar compounds include:

Busulfan: An alkylating agent used in chemotherapy.

Mannitol: A sugar alcohol used as a diuretic and in various medical applications.

Dibromomannitol: Another hexitol derivative with antitumor properties.

Streptozotocin: A nitrosourea compound used in cancer treatment.

These compounds share some similarities in their chemical properties and applications but differ in their specific mechanisms of action and therapeutic uses.

生物活性

Mannitol myleran is a compound that combines the properties of mannitol, a sugar alcohol, and busulfan, an alkylating agent used in chemotherapy. This unique combination enhances its therapeutic potential, particularly in oncology, where it exhibits significant biological activity as an anti-cancer agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects primarily through:

- Induction of Apoptosis : The compound induces programmed cell death in malignant cells by causing DNA cross-linking and inhibiting cell division. This mechanism is crucial for its efficacy against cancer cells.

- Osmotic Effects : As a derivative of mannitol, it also functions as an osmotic agent, which can help reduce cerebral edema and improve renal function during chemotherapy.

Therapeutic Applications

This compound is primarily utilized in the treatment of specific types of leukemia, particularly chronic granulocytic leukemia (CGL). Its dual action allows for improved therapeutic outcomes compared to traditional chemotherapeutic agents. The following table summarizes the primary uses and unique features of this compound compared to other related compounds:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | C6H14O6 | Osmotic diuretic | Naturally occurring sugar alcohol |

| Busulfan | C6H14O6S | Chemotherapy for leukemia | Strong DNA cross-linking capability |

| This compound | C6H14O6S | Chemotherapy for hematological disorders | Combines osmotic and alkylating properties |

Preclinical Studies

Research indicates that this compound enhances the anti-tumor effects of other chemotherapeutic agents when used in combination therapies. In various preclinical models, it has shown effectiveness in reducing tumor size and improving overall survival rates.

Case Studies

A notable study analyzed the effects of this compound on patients with chronic granulocytic leukemia. The findings demonstrated significant reductions in leukemic cell counts and improved patient outcomes when combined with other treatments.

In another investigation focusing on mannitol's broader applications, researchers explored its use in acute stroke management. While not directly related to this compound's cancer-fighting properties, these studies highlight the compound's versatility and potential systemic benefits .

Interaction with Other Drugs

This compound can interact with various biological molecules, affecting protein synthesis and cellular metabolism. When combined with other chemotherapy drugs, it may enhance their efficacy but also increase the risk of adverse effects such as hyperkalemia or hematological toxicity. Thus, careful monitoring is essential during co-administration.

属性

CAS 编号 |

2514-83-2 |

|---|---|

分子式 |

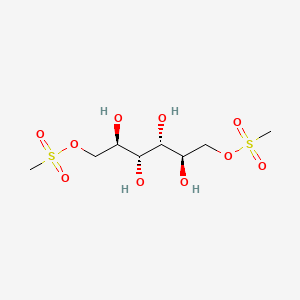

C8H18O10S2 |

分子量 |

338.4 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl] methanesulfonate |

InChI |

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |

InChI 键 |

ODOISJJCWUVNDJ-WCTZXXKLSA-N |

手性 SMILES |

CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)O)O)O)O |

规范 SMILES |

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。